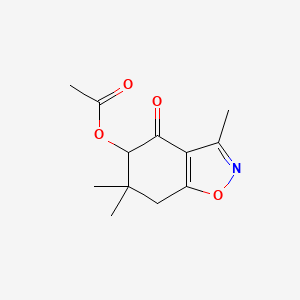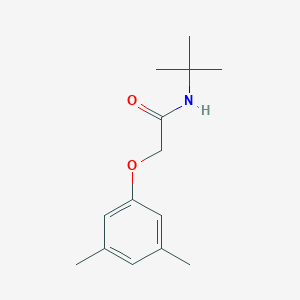
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
Vue d'ensemble
Description
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is a complex organic compound with a unique structure that includes a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate typically involves multiple steps. One common method starts with the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of an active nickel catalyst to form 3-keto-cyclohex-1-enol potassium. This intermediate is then cyclized with bromo-pyruvic acid ethyl ester under basic conditions and subsequently acidified to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound shares a similar core structure but differs in functional groups and properties.
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: Another structurally related compound with distinct chemical behavior.
Uniqueness
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is unique due to its specific combination of functional groups and the benzoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propriétés
IUPAC Name |
(3,6,6-trimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-6-9-8(17-13-6)5-12(3,4)11(10(9)15)16-7(2)14/h11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLSSYGYPMXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)C(C(C2)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-methyl-2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4H,5H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3881005.png)
![3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3881011.png)
![5-chloro-2-[2-(1H-indol-3-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3881019.png)
![2-[3-(4-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETONITRILE](/img/structure/B3881024.png)
![7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE](/img/structure/B3881026.png)

![7H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5-amine](/img/structure/B3881038.png)

![2,2-diphenyl-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3881044.png)
![3-[1-(4-propoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B3881056.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B3881064.png)
![4-Chloro-3-[(4-ethoxyphenyl)methyl]-2,8-dimethylquinoline](/img/structure/B3881077.png)

![4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B3881111.png)
